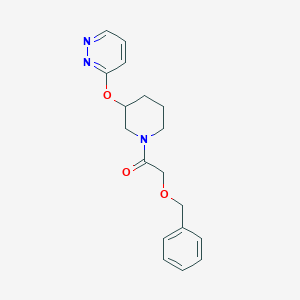
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone is a complex organic molecule that features a combination of azetidine, triazole, and isoxazole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Triazole Moiety: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Azetidine Ring Formation: The azetidine ring can be formed through cyclization reactions involving appropriate precursors such as β-amino alcohols.
Isoxazole Synthesis: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes.
Coupling Reactions: The final step involves coupling the triazole, azetidine, and isoxazole moieties using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production efficiently.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the isoxazole ring, forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the triazole or isoxazole rings, potentially leading to ring-opened products or reduced heterocycles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN₃).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced heterocycles or ring-opened products.
Substitution: Introduction of various functional groups at the chlorophenyl position.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
Medically, the compound is investigated for its therapeutic potential. It may exhibit activities such as antimicrobial, antifungal, or anticancer properties, making it a valuable lead compound in pharmaceutical research.
Industry
In the industrial sector, the compound can be used in the development of new materials, agrochemicals, and other specialty chemicals. Its diverse reactivity profile allows for its incorporation into various industrial applications.
作用机制
The mechanism of action of (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
- (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3-fluoropyridin-4-yl)methanone
- (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3-(4-chlorophenyl)-5-methylisoxazol-4-yl)methanone
Uniqueness
Compared to similar compounds, (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone may exhibit unique properties such as enhanced biological activity, improved stability, or specific reactivity patterns. These unique features make it a valuable compound for further research and development in various scientific fields.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c1-11-15(16(21-25-11)13-4-2-3-5-14(13)18)17(24)22-6-12(7-22)8-23-10-19-9-20-23/h2-5,9-10,12H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAFYVHHFCPNLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CC(C3)CN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B2638110.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2638112.png)




![N-[(3-Chlorophenyl)-cyanomethyl]-3-pyridin-2-ylsulfanylpropanamide](/img/structure/B2638121.png)

![Ethyl 3-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetohydrazido)-3-iminopropanoate](/img/structure/B2638125.png)



